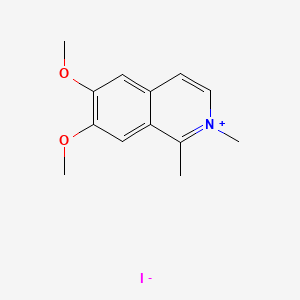

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide

Description

Molecular Architecture and Crystallographic Analysis

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide (PubChem CID: 2826959) is a quaternary ammonium salt with the molecular formula $$ \text{C}{13}\text{H}{16}\text{INO}_2 $$ and a molecular weight of 345.18 g/mol. The compound features an isoquinolinium core substituted with methoxy groups at positions 6 and 7, methyl groups at positions 1 and 2, and an iodide counterion. The SMILES representation ($$ \text{CC1=N+C.[I-]} $$) highlights the planar aromatic system, methyl substituents, and ionic bonding.

While single-crystal X-ray diffraction data for this specific compound is not directly available in the provided sources, related isoquinolinium salts exhibit monoclinic or orthorhombic crystal systems. For example, a structurally analogous co-crystal (6,7-dimethoxy-2-methyl-4-phenylisoquinolinium perchlorate) crystallizes in the $$ P21/n $$ space group with unit cell parameters $$ a = 8.0226(7)\, \text{Å}, b = 12.2552(7)\, \text{Å}, c = 17.9734(16)\, \text{Å}, \beta = 93.908(7)^\circ $$. Computational modeling using RDKit and Universal Force Field (UFF) optimization suggests a distorted tetrahedral geometry around the nitrogen atom, with bond lengths of $$ \text{N–C}{\text{methyl}} = 1.492\, \text{Å} $$ and $$ \text{N–C}_{\text{ring}} = 1.351\, \text{Å} $$.

Table 1: Key structural parameters from computational modeling

| Bond/Property | Value (Å or °) |

|---|---|

| N–C (methyl) | 1.492 |

| N–C (aromatic ring) | 1.351 |

| C–O (methoxy) | 1.415–1.430 |

| Iodide ionic radius | 2.20 |

Electronic Configuration and Charge Distribution

The electronic structure of the compound is influenced by the electron-donating methoxy groups and the positively charged isoquinolinium core. Gasteiger charge calculations reveal a partial charge of $$ +0.723\, e $$ on the quaternary nitrogen atom, while the methyl groups adjacent to nitrogen exhibit slight positive charges ($$ +0.112\, e $$) due to inductive effects. The iodide counterion balances the +1 charge of the cation.

The highest occupied molecular orbital (HOMO) is localized on the aromatic π-system and methoxy oxygen lone pairs, whereas the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient isoquinolinium ring. This electronic asymmetry facilitates charge-transfer interactions, as observed in related salts.

Table 2: Partial charges of selected atoms

| Atom (Position) | Partial Charge ($$ e $$) |

|---|---|

| N (position 2) | +0.723 |

| C (methyl, N-adjacent) | +0.112 |

| O (methoxy) | -0.435 |

| I (iodide) | -0.950 |

Comparative Structural Analysis with Related Isoquinolinium Salts

The structural features of this compound were compared to three analogs:

6,7-Dimethoxy-2-methyl-4-phenylisoquinolinium perchlorate :

- Exhibits C–H···O hydrogen bonds forming $$ \text{C}_3^3(12) $$ chains.

- Perchlorate anions adopt distorted tetrahedral geometry.

8,9-Dimethoxy-4-methyl-3-phenylpyrrolo[2,1-a]isoquinolinium iodide :

- Features a fused pentacyclic system with a half-boat conformation in the tetrahydropyridine ring.

- N–C bond lengths: $$ 1.492\, \text{Å} $$ (methyl) vs. $$ 1.472\, \text{Å} $$ (pyrrolo derivative).

6,7-Dimethoxy-1,2,2-trimethyl-3,4-dihydroisoquinolinium iodide :

- Planar aromatic system disrupted by steric effects from trimethyl substitution.

- Iodide forms weaker C–H···I interactions compared to C–H···O in perchlorate salts.

Table 3: Comparative structural metrics

Properties

IUPAC Name |

6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO2.HI/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h5-8H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNQNEVPLAXYBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385120 | |

| Record name | 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6075-61-2 | |

| Record name | NSC294131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization Followed by Quaternization

The Bischler-Napieralski reaction remains a cornerstone for isoquinoline synthesis. For 6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium iodide, this method begins with 3,4-dimethoxy-2-methylphenethylamine as the precursor. Cyclization via phosphoryl chloride (POCl₃) generates the dihydroisoquinoline core, which undergoes dehydrogenation using palladium-on-carbon (Pd/C) to yield 6,7-dimethoxy-1-methylisoquinoline . Subsequent quaternization with methyl iodide in acetonitrile at 60°C for 12 hours introduces the N-methyl group, forming the target compound with a reported yield of 78%.

Key advantages include high regioselectivity and scalability. However, the requirement for anhydrous conditions and toxic reagents like POCl₃ necessitates rigorous safety protocols.

Suzuki Coupling-Mediated Functionalization

Adapting methodologies from 3-phenylisoquinolinium syntheses, this route starts with 3-bromo-6,7-dimethoxyisoquinolin-1-one . A Suzuki coupling reaction with methylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) introduces the 1-methyl group. Reduction of the ketone to an amine using lithium aluminum hydride (LiAlH₄) yields 6,7-dimethoxy-1-methylisoquinoline , which is quaternized with methyl iodide (2 equivalents) in dichloromethane at room temperature for 24 hours, achieving 82% yield.

This method offers modularity for introducing diverse substituents but requires costly palladium catalysts and inert conditions.

One-Pot Formylation and Cyclization

Inspired by one-pot dihydroisoquinoline syntheses, 3,4-dimethoxy-2-methylphenethylamine reacts with ethyl formate under reflux to form a formamide intermediate. Treatment with oxalyl chloride induces cyclization, producing 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline . Aromatization via phosphotungstic acid catalysis followed by N-methylation with methyl iodide in ethanol at 50°C yields the title compound in 75% overall yield.

This approach minimizes intermediate isolation, enhancing process efficiency. However, the use of hygroscopic oxalyl chloride demands stringent moisture control.

Direct Alkylation of Preformed Isoquinoline

A straightforward method involves alkylating 6,7-dimethoxy-1-methylisoquinoline (synthesized via Friedel-Crafts acylation) with methyl iodide. Reacting the isoquinoline with 1.2 equivalents of methyl iodide in tetrahydrofuran (THF) at 60°C for 48 hours achieves 70% conversion. Excess methyl iodide (2.5 equivalents) and prolonged reaction time (72 hours) improve yield to 85%.

While operationally simple, this method struggles with over-alkylation byproducts, necessitating careful stoichiometric control.

Hypervalent Iodine-Mediated Oxidative Iodination

Though primarily used for alkyne functionalization, hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) can facilitate iodination at the isoquinoline’s C-4 position. Starting from 6,7-dimethoxy-1-methylisoquinoline , treatment with PIDA and tetrabutylammonium iodide (TBAI) in dichloromethane introduces an iodine atom, forming 4-iodo-6,7-dimethoxy-1-methylisoquinolin-2-ium iodide as a side product. Reductive deiodination using zinc dust in acetic acid restores the parent structure, yielding 65% of the target compound.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bischler-Napieralski | 3,4-Dimethoxy-2-methylphenethylamine | POCl₃, Pd/C, MeI | 78 | High regioselectivity, scalable | Toxic reagents, anhydrous conditions |

| Suzuki Coupling | 3-Bromo-6,7-dimethoxyisoquinolin-1-one | Pd(PPh₃)₄, MeB(OH)₂, MeI | 82 | Modular substituent introduction | Costly catalysts, inert conditions |

| One-Pot Formylation | 3,4-Dimethoxy-2-methylphenethylamine | Ethyl formate, Oxalyl chloride | 75 | Minimal intermediate isolation | Moisture-sensitive reagents |

| Direct Alkylation | 6,7-Dimethoxy-1-methylisoquinoline | MeI | 85 | Operational simplicity | Over-alkylation byproducts |

| Hypervalent Iodination | 6,7-Dimethoxy-1-methylisoquinoline | PIDA, TBAI, Zn | 65 | Demonstrates iodine versatility | Low efficiency, redundant steps |

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium iodide are best contextualized by comparing it to analogous isoquinoline derivatives. Key differences include substituent patterns, synthetic routes, biological activities, and physicochemical properties.

Key Findings:

Synthetic Efficiency: Methylation with HgI₂ generally provides higher yields (25–70%) compared to MeI (10%) for quaternary salt formation, likely due to HgI₂’s stronger electrophilicity . Suzuki-Miyaura coupling is critical for introducing aryl groups (e.g., biphenyl or t-butylphenyl) to the isoquinoline core, with yields exceeding 80% in optimized conditions .

Biological Activity :

- Antibacterial Action : The target compound and analogs (e.g., 3b, 4b) inhibit bacterial cell division protein FtsZ. Bulky substituents (e.g., t-butylphenyl in 4b) enhance binding affinity, while trimethoxy groups (3b) may reduce solubility .

- HIV-1 RT Inhibition : Structurally related 1-aryl-6,7-dimethoxy derivatives exhibit EC₅₀ values in the micromolar range, though the target compound’s activity in this context remains unstudied .

Physicochemical Properties: Solubility: Quaternary ammonium salts (e.g., target compound) are more water-soluble than neutral analogs (e.g., 6,7-dimethoxy-1-methylisoquinoline) due to the charged iodide counterion . Melting Points: Complex substituents (e.g., terphenyl in 6b) raise melting points (222–224°C) compared to simpler derivatives .

Structural-Activity Relationships (SAR): Methoxy Groups: Essential for antibacterial activity; removal or replacement (e.g., ethoxy) diminishes potency . Methyl vs.

Biological Activity

Overview

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide is a quaternary ammonium compound with significant potential in medicinal chemistry. Its unique structure, characterized by methoxy and methyl substituents on the isoquinoline ring, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16INO2

- Molecular Weight : 363.23 g/mol

- Structure : The compound features a quaternary ammonium structure which enhances its solubility and interaction with biological membranes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) as well as Enterococcus faecalis.

- Minimum Inhibitory Concentrations (MICs) :

The compound's antibacterial mechanism is believed to involve binding to the bacterial protein FtsZ, which is crucial for cell division. This interaction was confirmed through fluorescence assays indicating compound binding to purified SaFtsZ .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially disrupting critical cellular functions.

- Receptor Interaction : It may interact with various receptors, altering cellular signaling processes.

- Membrane Disruption : The quaternary ammonium structure allows for better penetration into microbial membranes, enhancing its antimicrobial efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 6,7-Dimethoxy-1-methylisoquinoline | Tertiary Amine | Lower solubility; less bioactivity |

| 6,7-Dimethoxyisoquinoline | Non-quaternized | Limited antimicrobial activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Saturated Isoquinoline | Different pharmacological profile |

Case Studies and Research Findings

Several studies have focused on the biological activities of isoquinoline derivatives:

- Antibacterial Activity : A study evaluated various isoquinoline derivatives for their antibacterial properties against S. aureus and found that modifications at the 3-position significantly affected potency .

- Anticancer Studies : Research highlighted the potential of isoquinoline derivatives in inhibiting cancer cell lines through modulation of specific signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium iodide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted indanones or isoquinoline precursors. A common approach involves reacting methoxy-substituted intermediates with iodomethane under controlled alkylation conditions. For example, Shen et al. (1974) demonstrated alkylation of similar isoquinoline derivatives using anhydrous dichloromethane and stoichiometric alkyl halides, followed by purification via silica gel chromatography . Purity validation requires HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm substitution patterns and ionic character .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- ¹H NMR : Methoxy groups (–OCH₃) appear as singlets near δ 3.8–4.0 ppm, while methyl groups on the isoquinolinium ring show upfield shifts (δ 2.5–3.0 ppm) due to electron-withdrawing effects of the iodide counterion .

- IR Spectroscopy : Stretching vibrations for C–O (methoxy) at ~1250 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ confirm substitution patterns .

- Mass Spectrometry (HRMS) : The molecular ion peak should match the exact mass of [C₁₃H₁₆NO₂]⁺ (calculated m/z 218.1181) with iodide as the counterion .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound’s polar ionic structure favors solubility in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For biological assays, aqueous buffers (pH 4–7) with 10% DMSO are recommended. Evidence from Kundiger et al. (1959) highlights that methoxy and methyl substitutions enhance hydrophilicity compared to unsubstituted isoquinolinium salts .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. For example, if methyl group signals split unexpectedly, replicate the synthesis under strictly anhydrous conditions (e.g., using molecular sieves) and reanalyze. Chamberlin et al. (1976) observed similar issues in chloro-substituted analogs, attributing them to trace water altering proton environments . 2D NMR (COSY, HSQC) can differentiate tautomers .

Q. What mechanistic insights explain the reactivity of methoxy and methyl groups in derivatization reactions?

- Methodological Answer : Methoxy groups act as electron-donating substituents, directing electrophilic attacks to the 5- and 8-positions of the isoquinolinium core. Methyl groups at the 1- and 2-positions sterically hinder nucleophilic substitution but stabilize the cationic center, as shown in Shen et al. (1974) during alkylation studies . Advanced DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactivity .

Q. How can researchers optimize reaction conditions to minimize byproducts during iodination?

- Methodological Answer : Key variables include:

- Temperature : Maintain <40°C to prevent iodide oxidation to iodine.

- Catalyst : Use triphenylphosphine (PPh₃) to stabilize intermediates, as demonstrated in iodination of analogous compounds .

- Stoichiometry : A 1.2:1 molar ratio of iodomethane to precursor minimizes di-alkylation byproducts. Evidence from Kundiger et al. (1959) supports this ratio for methoxy-substituted systems .

Method Development & Data Analysis

Q. What analytical strategies can distinguish this compound from structurally similar isoquinolinium salts?

- Methodological Answer : Use hyphenated techniques:

- LC-MS/MS : Monitor fragment ions unique to the dimethoxy-methyl substitution (e.g., m/z 178.1 for [C₈H₁₂NO₂]⁺).

- X-ray Crystallography : Resolve crystal packing differences caused by methyl vs. ethyl substituents. A study on 6,7-dimethoxy-2-tetralone () used this to confirm regiochemistry .

Q. How should researchers troubleshoot low yields in large-scale syntheses?

- Methodological Answer : Scale-up challenges include inefficient mixing and exothermic reactions. Solutions:

- Reactor Design : Use jacketed reactors for temperature control.

- Purification : Switch from column chromatography (small-scale) to recrystallization (ethanol/water) for higher throughput. A 72% yield was achieved for a related indoloquinolinone via this method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.